![molecular formula C15H15NO3 B5174147 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one, also known as AMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学研究应用
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has also been shown to inhibit the activity of protein kinase C, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the inhibition of the activity of protein kinase C by binding to its regulatory domain. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. One potential area of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of the potential applications of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in various fields.
合成方法
The synthesis of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the reaction of 4-methylacetophenone with 4-nitroaniline in the presence of concentrated sulfuric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. This method has been reported to yield a high purity and good yield of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
属性
IUPAC Name |
3-acetyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-12(7-5-9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQQEPXCJFSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)OC(=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
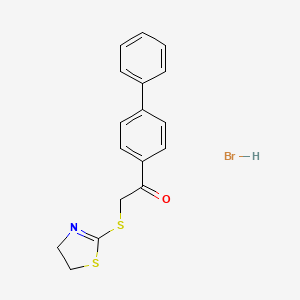
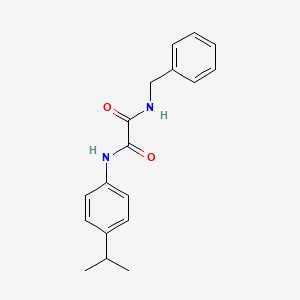
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

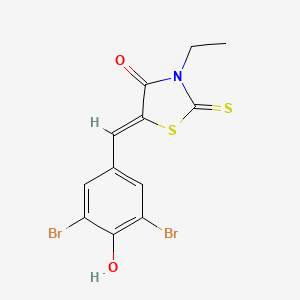
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
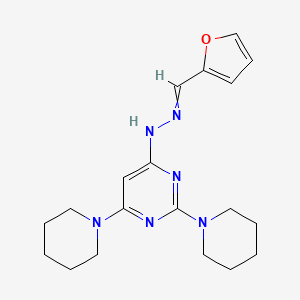
![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)
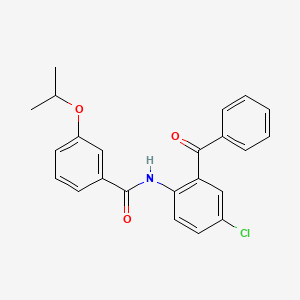
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)
